molecular formula C14H19NO B14355672 2-Butyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one CAS No. 92885-66-0

2-Butyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one

Cat. No.: B14355672
CAS No.: 92885-66-0
M. Wt: 217.31 g/mol
InChI Key: ZBXJDWTXDPKJLP-UHFFFAOYSA-N
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Description

2-Butyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one is a heterocyclic compound that belongs to the class of benzazepines. Benzazepines are known for their diverse biological activities and are of significant interest in medicinal chemistry. This compound, in particular, has been studied for its potential therapeutic applications and its role as a building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one can be achieved through various synthetic routes. One common method involves the cyclization of 3-phenylpropan-1-amine with methyl chloroformate, followed by cyclization using trifluoromethanesulfonic acid . Another approach includes the ring-closing metathesis of dienyl N-(2-nitrophenyl)sulfonamide, followed by hydroxylation, N-deprotection, N-alkylation via reductive amination, and oxidation .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-Butyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include hydroxylated derivatives, alkylated benzazepines, and substituted benzazepines.

Scientific Research Applications

2-Butyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Butyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one involves its interaction with specific molecular targets. For instance, as a muscarinic (M3) receptor antagonist, it binds to the receptor and inhibits its activity, which can modulate various physiological responses . The exact pathways and molecular targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Butyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one is unique due to its specific butyl substitution, which can influence its biological activity and chemical reactivity. This substitution can enhance its selectivity and potency as a muscarinic receptor antagonist compared to other benzazepine derivatives.

Properties

CAS No.

92885-66-0

Molecular Formula

C14H19NO

Molecular Weight

217.31 g/mol

IUPAC Name

2-butyl-4,5-dihydro-3H-2-benzazepin-1-one

InChI

InChI=1S/C14H19NO/c1-2-3-10-15-11-6-8-12-7-4-5-9-13(12)14(15)16/h4-5,7,9H,2-3,6,8,10-11H2,1H3

InChI Key

ZBXJDWTXDPKJLP-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CCCC2=CC=CC=C2C1=O

Origin of Product

United States

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